molecular formula C18H24N6 B11580904 3,8,13-triethyl-4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene

3,8,13-triethyl-4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene

Cat. No.: B11580904
M. Wt: 324.4 g/mol
InChI Key: UOVCABLVQKQZQE-UHFFFAOYSA-N
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Description

3,8,13-triethyl-4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[103002,607,11]pentadeca-2,4,7,9,12,14-hexaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

The synthesis of 3,8,13-triethyl-4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[103002,607,11]pentadeca-2,4,7,9,12,14-hexaene involves multiple steps, typically starting with the preparation of the core tetracyclic structureThe reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3,8,13-triethyl-4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8,13-triethyl-4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .

Comparison with Similar Compounds

Compared to other similar compounds, 3,8,13-triethyl-4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene stands out due to its unique tetracyclic structure and the specific positioning of ethyl and methyl groups. Similar compounds include:

These compounds share some structural similarities but differ in their chemical properties and applications.

Properties

Molecular Formula

C18H24N6

Molecular Weight

324.4 g/mol

IUPAC Name

3,8,13-triethyl-4,9,14-trimethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene

InChI

InChI=1S/C18H24N6/c1-7-13-10(4)19-22-16(13)23-18(14(8-2)11(5)20-23)24-17(22)15(9-3)12(6)21-24/h7-9H2,1-6H3

InChI Key

UOVCABLVQKQZQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2N(C3=C(C(=NN3C4=C(C(=NN24)C)CC)C)CC)N=C1C

Origin of Product

United States

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